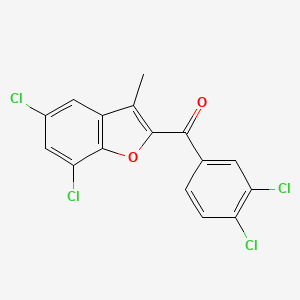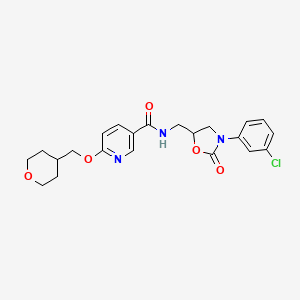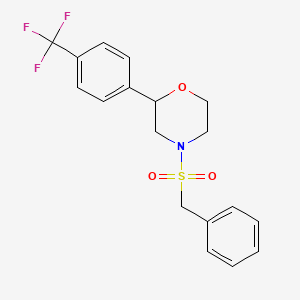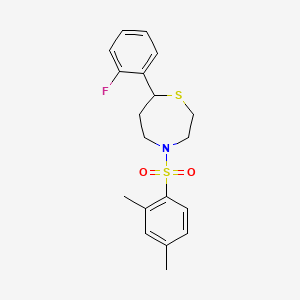
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone” is a chemical compound with the molecular formula C16H8Cl4O2 . It is a derivative of benzofuran, a type of aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran moiety, which is a heterocyclic compound made up of a benzene ring fused to a furan ring. It also has dichlorophenyl and methanone groups attached to it .Scientific Research Applications
Anticancer Applications
- Antiproliferative Effects : Parekh et al. (2011) synthesized novel benzofuran derivatives and studied their antiproliferative activity. They found that compounds like 8c and 8h demonstrated significant antiproliferative effects against human cancer cell lines, suggesting potential applications in cancer treatment (Parekh et al., 2011).
Antimicrobial Applications
- Antimicrobial Activity : A study by Kenchappa et al. (2016) involved the synthesis of new benzofuran derivatives, which were tested for antimicrobial activity. These compounds showed promise as antimicrobial agents (Kenchappa et al., 2016).
Synthesis of Novel Compounds
- Synthesis of β-Amyloid Aggregation Inhibitor : Choi et al. (2003) described the synthesis of a benzofuran derivative, a potent inhibitor of β-amyloid aggregation, which is a key factor in Alzheimer's disease (Choi et al., 2003).
- Synthesis of Piperidinyl Methanone Compounds : The synthesis of (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone was detailed by Huang et al. (2021), highlighting the process of creating complex molecular structures for various applications (Huang et al., 2021).
Clathrate Formation Studies
- Edge-to-Face Interaction in Clathrate Formation : Eto et al. (2011) investigated the role of edge-to-face interactions between aromatic rings in clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives, which could have implications in the development of new materials and chemical processes (Eto et al., 2011).
Miscellaneous Applications
- Catalysis Research : Salari et al. (2017) utilized a benzofuran derivative in a catalyst study for the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl)methanone, demonstrating its role in facilitating chemical reactions (Salari et al., 2017).
Future Directions
Benzofuran and its derivatives are gaining attention in the field of drug discovery due to their wide array of biological activities . Future research may focus on exploring the therapeutic potential of these compounds, including “(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone”, and developing structure-activity relationships for these derivatives as potential drugs .
Properties
IUPAC Name |
(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4O2/c1-7-10-5-9(17)6-13(20)16(10)22-15(7)14(21)8-2-3-11(18)12(19)4-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKHWASSUKCLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2929598.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2929600.png)
![5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2929601.png)
![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)


![2-nitro-N-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2929607.png)

![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)



![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2929616.png)
